![molecular formula C21H21N5O2 B2601881 2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799834-99-4](/img/structure/B2601881.png)

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

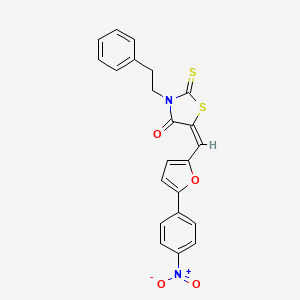

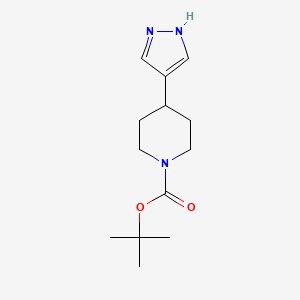

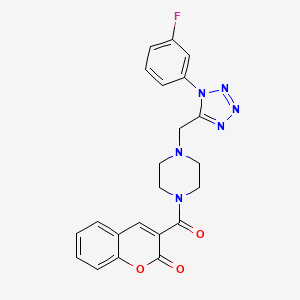

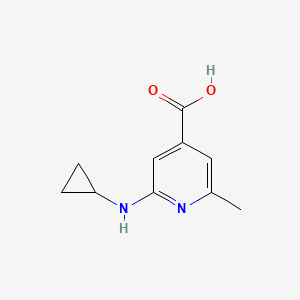

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrroloquinoxaline core, followed by the attachment of the furan, cyclopentyl, and carboxamide groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrroloquinoxaline moiety would contribute to the aromaticity of the molecule, while the amine and carboxamide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group could act as a base or a nucleophile, the carboxamide could undergo hydrolysis or reduction, and the furan ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

This compound is part of a broader class of chemicals involved in the synthesis of novel heterocyclic compounds. Researchers have developed methods for synthesizing diverse heterocyclic structures, such as quinoxalines, which are crucial in pharmaceutical research due to their pharmacological properties. For instance, the synthesis of quinoxaline derivatives through cyclization reactions of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides showcases the versatility of these compounds in creating pharmacologically active molecules (Ruiz, Lete, & Sotomayor, 2006). Similarly, the synthesis of novel indolizinone-based compounds via intramolecular cyclisation highlights the compound's role in generating complex structures useful in medicinal chemistry (El’chaninov, Aleksandrov, 2017).

Reactivity and Characterization

The reactivity of this class of compounds under various conditions has been explored to synthesize new chemical structures with potential biological activity. For example, the reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine to yield pyrazole-3-carboxamide derivatives and quinoxaline-2-one derivatives illustrate the chemical versatility and potential for creating bioactive molecules (Sarıpınar, Karatas, & Ilhan, 2007).

Potential Applications in Drug Discovery

The synthesis and study of these compounds contribute significantly to drug discovery efforts, particularly in identifying new therapeutic agents. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, which can form coordinate bonds with metal ions, indicates the potential application of these compounds in developing targeted delivery systems for therapeutic agents (Yang, Ke, Wang, Song, Qiu, Liu, & Huang, 2017).

Future Directions

Mechanism of Action

In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its molecular weight, polarity, and the presence of functional groups. For instance, the presence of an amine group might influence the compound’s solubility and absorption .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the environment. For instance, the stability of the compound could be affected by oxidative conditions, which could potentially lead to the oxidation of the furan ring .

properties

IUPAC Name |

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c22-19-17(21(27)23-13-6-1-2-7-13)18-20(26(19)12-14-8-5-11-28-14)25-16-10-4-3-9-15(16)24-18/h3-5,8-11,13H,1-2,6-7,12,22H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJSGGNUUOAUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)

![5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601799.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2601807.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B2601812.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)

![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2601819.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601821.png)